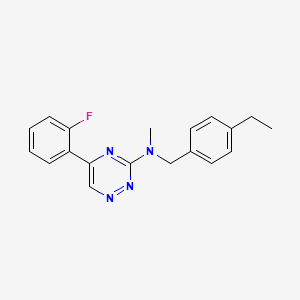
1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as Bepotastine, is a non-sedating, selective antagonist of the histamine H1 receptor. It is a second-generation antihistamine that is used to treat allergic rhinitis and urticaria.
作用機序
1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione works by selectively blocking the histamine H1 receptor. Histamine is a chemical that is released by the body in response to an allergic reaction. It causes symptoms such as itching, sneezing, and nasal congestion. 1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione blocks the histamine H1 receptor, preventing histamine from binding to the receptor and causing these symptoms.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a long-lasting effect on the histamine H1 receptor. It has a half-life of approximately 6-10 hours, allowing for once-daily dosing. 1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have minimal sedative effects, making it a good choice for patients who need to remain alert during the day.
実験室実験の利点と制限
1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is easy to synthesize and has a long half-life, allowing for once-daily dosing. It also has minimal sedative effects, making it a good choice for experiments that require animals to remain alert. However, 1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has limitations in that it is only effective in blocking the histamine H1 receptor and may not be effective in treating other conditions.
将来の方向性
There are several future directions for 1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione research. One area of interest is its potential use in treating asthma and atopic dermatitis. 1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating ocular allergies. Further research is needed to fully understand the mechanisms of action and potential uses of 1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione.
合成法
1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized using a multi-step process. The first step involves the reaction of 4-butoxybenzaldehyde and 4-ethyl-1-piperazinecarboxylic acid in the presence of a catalyst to form 4-butoxyphenyl-4-ethyl-1-piperazinecarboxaldehyde. This intermediate compound is then reacted with 2,5-dimethylpyrrole-3,4-dicarboxylic acid in the presence of a coupling agent to form 1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione.
科学的研究の応用
1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its efficacy in treating allergic rhinitis and urticaria. It has been shown to be effective in reducing symptoms such as sneezing, itching, and nasal congestion. 1-(4-butoxyphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating other conditions such as asthma and atopic dermatitis.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-3-5-14-26-17-8-6-16(7-9-17)23-19(24)15-18(20(23)25)22-12-10-21(4-2)11-13-22/h6-9,18H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCFXHRXNSVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

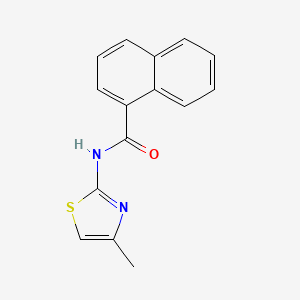
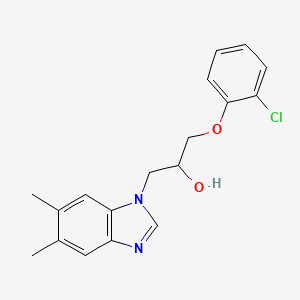
![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)
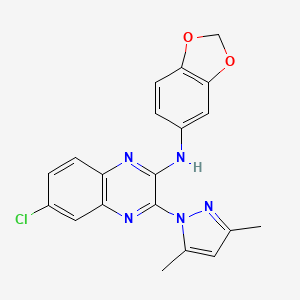
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)
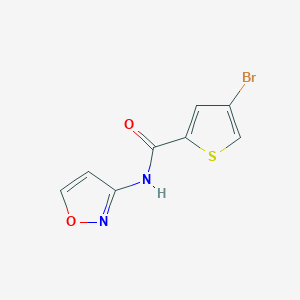
![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)
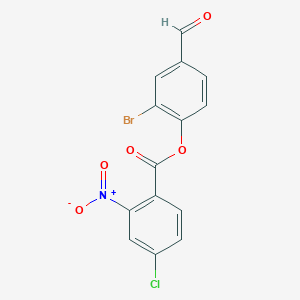
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)
![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
